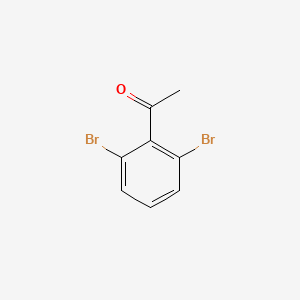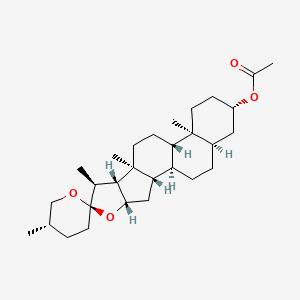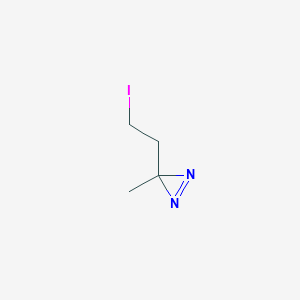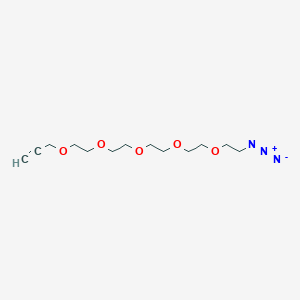
Tagitinim C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tagitinim C can be synthesized through a series of organic reactions involving the cyclization of specific precursors. The exact synthetic route may vary, but it generally involves the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tithonia diversifolia. The process includes harvesting the plant, drying, and extracting the compound using solvents like ethanol or methanol. The extract is then purified through chromatography techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tagitinim C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Tagitinim C has several scientific research applications:
Chemistry: It is used as a model compound to study organic reactions and mechanisms.
Biology: Its antitrypanosomal properties make it valuable for studying parasitic diseases.
Medicine: Potential therapeutic applications for treating trypanosomiasis.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Tagitinim C exerts its effects by targeting specific enzymes and pathways in trypanosomes. It inhibits the activity of key enzymes involved in the parasite’s metabolism, leading to its death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s energy production and replication processes .
Comparison with Similar Compounds
- Plumbagin
- Parthenin
- Artemisinin
Comparison: Tagitinim C is unique due to its specific antitrypanosomal activity, which is not commonly found in other similar compounds. While plumbagin and artemisinin also exhibit antiparasitic properties, this compound’s mechanism of action and molecular structure provide distinct advantages in targeting trypanosomes .
Properties
CAS No. |
59979-56-5 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(3aR,4R,6R,7E,10E,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)17(21)25-15-9-19(5,23)7-6-13(20)11(3)8-14-16(15)12(4)18(22)24-14/h6-8,10,14-16,23H,4,9H2,1-3,5H3/b7-6+,11-8+/t14-,15-,16+,19+/m1/s1 |
InChI Key |
DUQSSEQKLJQACA-QPQUHBLXSA-N |
SMILES |
CC1=CC2C(C(CC(C=CC1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@](/C=C/C1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(C=CC1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



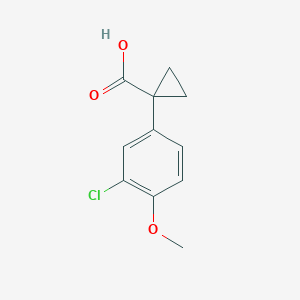
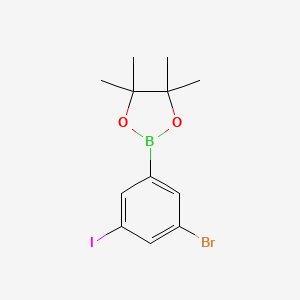
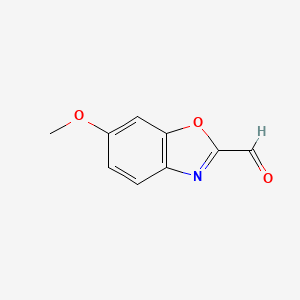
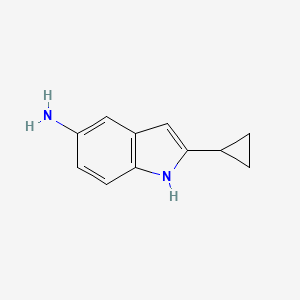
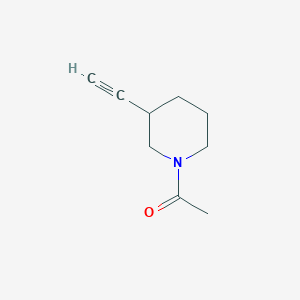
![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)

